N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Amidation: The carboxamide group is introduced through the reaction of the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)butanamide
- N-(3-chloro-2-methylphenyl)-N-[(E)-(4-methoxyphenyl)methylidene]amine
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of chloro and methoxy groups, they differ in the nature of the central ring and functional groups.
- Unique Properties: N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its pyridazine ring and carboxamide group, which confer distinct chemical and biological properties compared to the other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClN3O3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-15(20)4-3-5-16(12)21-19(25)18-17(24)10-11-23(22-18)13-6-8-14(26-2)9-7-13/h3-11H,1-2H3,(H,21,25) |
InChI Key |
UMDNQGMZKQKOIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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